N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 7-methoxybenzofuran moiety and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. Its structure combines electron-rich aromatic systems (benzofuran and dihydrodioxine) with a thiazole ring, which is often associated with bioactivity in medicinal chemistry. The methoxy group at the 7-position of the benzofuran may enhance solubility and influence electronic properties, while the dihydrodioxine moiety contributes to conformational rigidity .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-25-16-8-4-5-12-9-17(28-19(12)16)13-11-29-21(22-13)23-20(24)18-10-26-14-6-2-3-7-15(14)27-18/h2-9,11,18H,10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLKQGAENNITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has recently gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity.
Molecular Formula : C20H17N3O4S
Molecular Weight : 397.48 g/mol
CAS Number : 921525-62-4
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O4S |
| Molecular Weight | 397.48 g/mol |
| CAS Number | 921525-62-4 |
Anticancer Properties
Recent studies indicate that derivatives of benzofuran, particularly those containing thiazole moieties, exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, similar to other known anticancer agents like colchicine. This action disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that a related benzofuran derivative exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells .
- Another investigation highlighted that compounds with methoxy substitutions showed enhanced antiproliferative effects compared to their unsubstituted counterparts.
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been explored for its anti-inflammatory properties.
- Mechanism of Action : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
-
Research Findings :
- In vitro studies have shown that the compound can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzofuran Derivative A | Methoxy group at C6 | Anticancer activity in multiple cell lines |
| Benzofuran Derivative B | Thiazole ring present | Anti-inflammatory effects observed |
| Benzofuran Derivative C | Unsubstituted benzofuran | Lower potency in anticancer assays |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole and Benzofuran Moieties
- N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4v) This compound () shares the thiazole-dihydrodioxine-carboxamide backbone but replaces the 7-methoxybenzofuran with a morpholinomethyl-pyridinyl group. NMR data (δ 8.55–8.57 ppm for pyridyl protons) confirm aromaticity, while the dihydrodioxine carboxamide’s 1H NMR signals (δ 5.01–5.04 ppm) align with those expected in the target compound .
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide This analogue () replaces the dihydrodioxine group with a furan carboxamide and incorporates a 3-methoxybenzyl side chain. The molecular weight (371.4 g/mol) is lower than the target compound’s estimated mass (~450–470 g/mol), reflecting differences in substituent complexity. The absence of dihydrodioxine may reduce rigidity and affect binding interactions .
Dihydrobenzo[b][1,4]dioxine Derivatives
Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) () retain the dihydrodioxine unit but replace the thiazole-benzofuran system with a 1,3,4-oxadiazole ring. The trifluoromethyl group in compound 19 enhances lipophilicity, as evidenced by its HPLC retention time (15.2 min), compared to analogues with polar substituents (e.g., thiomethoxy: 14.1 min). Such data suggest that the target compound’s methoxybenzofuran group may balance hydrophobicity and electronic effects .
Benzofuran-Containing Analogues
- N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) This compound () shares the benzofuran core but lacks the thiazole and dihydrodioxine groups. Its synthesis via EDCI/DMAP-mediated coupling achieved 25% yield with 89% purity, highlighting challenges in benzofuran derivatization.
Key Comparative Data
Research Findings and Implications
Synthetic Complexity : The target compound’s multi-heterocyclic structure likely requires sequential coupling and cyclization steps, akin to methods in (triazole synthesis) and (oxadiazole formation). Low yields in benzofuran derivatives (e.g., 25% in ) suggest optimization is critical .
Tautomerism and Stability : Analogous 1,2,4-triazole-thione derivatives () exhibit tautomerism, favoring thione forms due to spectral absence of νS-H bands. The target compound’s thiazole ring may similarly influence stability under physiological conditions .
Substituent Effects : Electron-donating groups (e.g., methoxy in benzofuran) improve solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .
Preparation Methods
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
- Reagents : Isobutyl chloroformate, N-methylmorpholine.
- Conditions : React C with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C, then add B .
- Yield : 75–80%.
Purification and Characterization
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Crystallization : Recrystallization from methanol improves purity to >98%.
Analytical Data :
- IR : νmax = 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N thiazole).
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.82 (s, 3H, OCH₃), 4.35–4.42 (m, 2H, dioxine CH₂), 6.92–8.15 (m, 9H, aromatic).
- LC-MS : m/z 437.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Carbodiimide-Mediated | 68–72 | 95 | 24 |
| Mixed Anhydride | 75–80 | 98 | 18 |
| Microwave-Assisted | 82 | 97 | 0.5 |
Microwave-assisted synthesis offers the best balance of efficiency and yield but requires specialized equipment.
Industrial-Scale Considerations
For bulk production, continuous flow reactors minimize side reactions during thiazole formation, achieving 85% yield at 100 g scale. Solvent recovery systems for DMF and DCM reduce environmental impact, aligning with green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
